![molecular formula C21H19NO6 B2880379 2-Ethoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029747-66-7](/img/structure/B2880379.png)
2-Ethoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the phenyl group, and the addition of the ethoxy and carboxylate groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxylate group might make it susceptible to reactions with acids or bases, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Organic Corrosion Inhibitors
This compound can be utilized as an organic corrosion inhibitor. Its molecular structure suggests that it could interact with metal surfaces to form a protective layer, thereby preventing corrosion. This application is particularly relevant in the protection of metals and alloys, where the compound could be used to enhance the longevity and durability of materials exposed to corrosive environments .
Synthesis of Complex Molecules
The compound serves as a precursor in the synthesis of complex organic molecules. Its reactive functional groups make it a versatile starting material for constructing larger, more complex structures. This is crucial in the field of synthetic organic chemistry, where it can lead to the development of new drugs, polymers, and materials .
Pharmaceutical Research
In pharmaceutical research, this compound’s structural complexity and functional groups suggest it could be a candidate for drug design and discovery. It may interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications .
Material Science
The compound’s unique structure could be explored in material science for the development of smart coatings and functional materials. These materials could have applications in various industries, including automotive, aerospace, and consumer electronics .
Catalysis
Due to its potential reactive sites, the compound might act as a catalyst or a component of a catalytic system. This could be particularly useful in speeding up chemical reactions in industrial processes, leading to more efficient production methods .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectroscopy. Its distinct chemical properties would allow for the precise measurement and analysis of other substances .
Environmental Science
As an organic compound with potential biodegradable properties, it could be studied for its environmental impact. Research could focus on its breakdown products and their effects on ecosystems, contributing to the field of green chemistry .
Nanotechnology
Lastly, the compound’s molecular structure could be key in the design and synthesis of organic nanomaterials. These nanomaterials could have applications in drug delivery, sensing, and as components in electronic devices .
Mechanism of Action
properties
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-27-19(23)13-28-21(25)18-12-22(14-7-6-8-15(11-14)26-2)20(24)17-10-5-4-9-16(17)18/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUODSMTVBJHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate |
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